molecular formula C21H11BrFN3O2S B2549335 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-74-1

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2549335
CAS RN: 477298-74-1
M. Wt: 468.3
InChI Key: CBFNPNRLVRNUMC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H11BrFN3O2S and its molecular weight is 468.3. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Novel Derivatives : A study by Ansari and Khan (2017) explored the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents. These compounds, including those with fluoro-substituted coumarin rings, demonstrated potent antimicrobial activity against various microorganisms. The research indicates the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Ansari & Khan, 2017).

  • Heterocyclic Compounds Incorporating Sulfamoyl Moiety : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use. The study's findings highlight the versatility of these compounds in acting as effective antimicrobial agents, suggesting their potential in medicinal chemistry and therapeutic applications (Darwish et al., 2014).

Corrosion Inhibition

  • Inhibition Performances Against Corrosion of Iron : Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, including compounds similar in structure to the one , to predict their corrosion inhibition performances on iron metal. This research is pivotal in understanding how such compounds can be applied to prevent metal corrosion, which is essential in industrial applications and materials science (Kaya et al., 2016).

properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrFN3O2S/c22-14-5-6-17(16(23)8-14)25-10-13(9-24)20-26-18(11-29-20)15-7-12-3-1-2-4-19(12)28-21(15)27/h1-8,10-11,25H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFNPNRLVRNUMC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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